molecular formula C13H10BrN3O2 B3918283 N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide

N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide

Cat. No. B3918283
M. Wt: 320.14 g/mol
InChI Key: DCZAEIKEIGLLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide, also known as BBP, is a chemical compound that has been studied for its potential use in scientific research. BBP is a derivative of pyridinecarboximidamide and has a molecular formula of C14H10BrN3O2.

Mechanism of Action

The mechanism of action of N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide has been found to have a low toxicity profile and does not appear to have any significant effects on normal cellular function. However, further studies are needed to fully understand the biochemical and physiological effects of N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide as a fluorescent probe is its high selectivity for certain proteins. This allows for more precise imaging of biological systems. However, the low yield of N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide and the complexity of its synthesis method can be limitations for lab experiments.

Future Directions

There are several future directions for the study of N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide. One area of interest is the development of more efficient synthesis methods to increase the yield of N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide. Another direction is the investigation of N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide as a potential therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide.

Scientific Research Applications

N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential use as a fluorescent probe for imaging biological systems. It has been found to selectively bind to certain proteins and can be used to visualize their distribution and localization within cells. N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-11-3-1-2-10(8-11)13(18)19-17-12(15)9-4-6-16-7-5-9/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZAEIKEIGLLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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